![molecular formula C18H21BrN2O3S B3617425 N-(3-bromophenyl)-3-{4-[(isopropylamino)sulfonyl]phenyl}propanamide](/img/structure/B3617425.png)
N-(3-bromophenyl)-3-{4-[(isopropylamino)sulfonyl]phenyl}propanamide
Overview
Description
N-(3-bromophenyl)-3-{4-[(isopropylamino)sulfonyl]phenyl}propanamide (BIS) is a chemical compound that has gained attention in recent years due to its potential applications in scientific research. BIS is a propanamide derivative that has been synthesized through a multi-step process.
Scientific Research Applications
N-(3-bromophenyl)-3-{4-[(isopropylamino)sulfonyl]phenyl}propanamide has been found to have potential applications in scientific research, particularly in the field of cancer research. Studies have shown that this compound exhibits anti-cancer properties by inhibiting the growth of cancer cells. This compound has also been found to have anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases.
Mechanism of Action
- Bromination at the Benzylic Position : The bromine atom attached to the benzylic carbon (the carbon adjacent to the benzene ring) plays a crucial role. Bromination can occur via free radical bromination or other mechanisms .
- Hoffmann Bromamide Reaction : The compound may undergo the Hoffmann Bromamide reaction, where an amide group is attacked by a halogen (e.g., Cl or Br) in the presence of a strong base and water .
Mode of Action
Advantages and Limitations for Lab Experiments
One of the advantages of using N-(3-bromophenyl)-3-{4-[(isopropylamino)sulfonyl]phenyl}propanamide in lab experiments is its specificity for PKB inhibition. This compound has been found to selectively inhibit PKB activity without affecting the activity of other kinases. This specificity makes this compound a valuable tool for studying the role of PKB in cellular processes. However, one limitation of using this compound in lab experiments is its low solubility in aqueous solutions, which can make it difficult to work with.
Future Directions
There are a number of future directions for research on N-(3-bromophenyl)-3-{4-[(isopropylamino)sulfonyl]phenyl}propanamide. One area of research could focus on the development of more efficient synthesis methods for this compound. Another area of research could focus on the development of this compound analogues with improved solubility and potency. Additionally, future research could focus on the use of this compound in combination with other anti-cancer agents to enhance its efficacy. Finally, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in the treatment of cancer and other diseases.
Conclusion:
In conclusion, this compound is a chemical compound that has potential applications in scientific research, particularly in the field of cancer research. This compound has been found to exhibit anti-cancer and anti-inflammatory properties, and its specificity for PKB inhibition makes it a valuable tool for studying the role of PKB in cellular processes. While there are limitations to using this compound in lab experiments, there are a number of future directions for research on this compound that could lead to the development of new treatments for cancer and other diseases.
properties
IUPAC Name |
N-(3-bromophenyl)-3-[4-(propan-2-ylsulfamoyl)phenyl]propanamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21BrN2O3S/c1-13(2)21-25(23,24)17-9-6-14(7-10-17)8-11-18(22)20-16-5-3-4-15(19)12-16/h3-7,9-10,12-13,21H,8,11H2,1-2H3,(H,20,22) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JBWXHJDPOBVCDU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NS(=O)(=O)C1=CC=C(C=C1)CCC(=O)NC2=CC(=CC=C2)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21BrN2O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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